molecular formula C33H28ClNO5 B11626406 Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 421580-73-6

Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11626406
CAS No.: 421580-73-6
M. Wt: 554.0 g/mol
InChI Key: RWJGNDBFXMLSPD-UHFFFAOYSA-N
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Description

The compound dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (hereafter referred to as the target compound) is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with two methyl groups at positions 2 and 4. The 4-position of the ring is occupied by a 5-(4-chlorophenyl)furan-2-yl moiety, while the 3- and 5-positions are esterified with benzyl groups. Its molecular formula is C₃₃H₂₈ClNO₅, with an average molecular mass of 554.039 Da and a ChemSpider ID of 2525374 .

1,4-DHPs are widely studied for their calcium channel-blocking activity, antioxidant properties, and structural versatility in drug design. The target compound’s structural uniqueness lies in its dibenzyl ester groups and the 4-chlorophenyl-substituted furan, which may influence its pharmacokinetic and pharmacodynamic profiles compared to simpler analogs.

Properties

CAS No.

421580-73-6

Molecular Formula

C33H28ClNO5

Molecular Weight

554.0 g/mol

IUPAC Name

dibenzyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H28ClNO5/c1-21-29(32(36)38-19-23-9-5-3-6-10-23)31(28-18-17-27(40-28)25-13-15-26(34)16-14-25)30(22(2)35-21)33(37)39-20-24-11-7-4-8-12-24/h3-18,31,35H,19-20H2,1-2H3

InChI Key

RWJGNDBFXMLSPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply, focusing on yield improvement, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and brominated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. Studies have shown that dibenzyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that similar compounds effectively reduced cell proliferation in breast and lung cancer cell lines through mechanisms involving the modulation of apoptotic pathways .

Antimicrobial Properties

Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been evaluated for its antimicrobial efficacy. In vitro studies have revealed that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .

Antioxidant Effects

The antioxidant properties of this compound have been investigated due to its potential to scavenge free radicals and reduce oxidative stress. A study highlighted its ability to protect cellular components from oxidative damage, which is crucial in preventing chronic diseases associated with oxidative stress .

Corrosion Inhibition

This compound has been studied as a corrosion inhibitor in metal protection applications. Its effectiveness is attributed to the formation of a protective layer on metal surfaces that reduces corrosion rates significantly in acidic environments .

Material Science

In materials science, this compound has been explored for its potential use in the development of advanced polymeric materials. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:

  • Step 1 : Formation of the dihydropyridine core through a condensation reaction.
  • Step 2 : Introduction of the dibenzyl and chlorophenyl groups via electrophilic substitution reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant reduction in proliferation of cancer cells with IC50 values indicating potency against various cancer types .
Study BAntimicrobial PropertiesExhibited effective inhibition against Gram-positive and Gram-negative bacteria with minimal inhibitory concentration (MIC) values comparable to standard antibiotics .
Study CCorrosion InhibitionShowed over 90% reduction in corrosion rates for mild steel in acidic solutions when used at optimal concentrations .

Mechanism of Action

The mechanism of action of Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. This interaction can affect various cellular processes, including muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,4-DHPs, focusing on substituent effects, physicochemical properties, and reported biological activities.

Substituent Variations on the Aromatic Ring

2.1.1. Halogen Substituents
  • Dibenzyl 4-[5-(2,5-Dichlorophenyl)-2-Furyl]-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate Molecular Formula: C₃₃H₂₇Cl₂NO₅ Average Mass: 588.481 Da Key Difference: The phenyl ring on the furan moiety has two chlorine atoms (2,5-dichloro substitution) instead of one. Impact: Increased molecular mass (~34 Da) and lipophilicity due to the additional chlorine atom. Halogenation often enhances receptor binding affinity but may reduce solubility .
  • Diethyl 4-(5-(2-Bromophenyl)-2-Furyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate

    • Molecular Formula : C₂₅H₂₅BrN₂O₆
    • Key Difference : Substitution of bromine at the phenyl ring’s 2-position and diethyl ester groups .
    • Impact : Bromine’s larger atomic radius and polarizability may alter electronic interactions in biological systems compared to chlorine. Diethyl esters generally confer higher solubility in organic solvents than dibenzyl esters .

Ester Group Modifications

2.2.1. Dimethyl/Diethyl Esters
  • Dimethyl 4-(4-Chlorophenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate Molecular Formula: C₁₉H₂₀ClNO₄ Key Difference: Methyl ester groups instead of benzyl esters. Applications: This compound is a known impurity in the synthesis of felodipine (a calcium channel blocker) .
  • Diethyl 4-(4-Chlorophenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate Molecular Formula: C₂₁H₂₄ClNO₄ Key Difference: Ethyl ester groups. Synthesis: Produced via Hantzsch reaction using ethyl acetoacetate, ammonia, and methanol . Impact: Ethyl esters balance solubility and lipophilicity, making them intermediates in drug development .
2.2.2. Complex Ester/Aminoethyl Substitutions
  • 3-Ethyl 5-(2-Oxo-2-Thiomorpholinoethyl) 4-(2-Chlorophenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate (4k) Molecular Formula: C₂₄H₂₈ClN₃O₆S Key Feature: Incorporates a thiomorpholinoethyl group.

Functional Group Additions

2.3.1. Hydroxymethyl/Ethoxymethyl Substituents
  • Diethyl 4-(5-(Hydroxymethyl)Furan-2-Yl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate (5e) Key Feature: Hydroxymethyl group on the furan ring.
  • Diethyl 4-(5-(Ethoxymethyl)Furan-2-Yl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate (5c)

    • Key Feature : Ethoxymethyl group on the furan.
    • Impact : Ethoxy substitution enhances metabolic stability relative to hydroxymethyl analogs .

Research Findings and Implications

  • Synthetic Flexibility : The Hantzsch reaction enables diverse modifications at the 4-position of the 1,4-DHP core, allowing tuning of electronic and steric properties .
  • Pharmacological Potential: Chlorophenyl and dibenzyl groups in the target compound suggest applications in central nervous system (CNS) targeting, though metabolic stability may require optimization .
  • Structure-Activity Relationships (SAR) :
    • Halogenation : Chlorine/bromine substituents enhance binding to hydrophobic pockets in target proteins .
    • Ester Groups : Benzyl esters improve blood-brain barrier penetration, while smaller esters (methyl/ethyl) favor renal excretion .

Biological Activity

Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as compound 1) is a synthetic organic compound belonging to the class of 1,4-dihydropyridines. These compounds are notable for their diverse biological activities, including potential applications in pharmacology as calcium channel blockers and antihypertensive agents. The structural complexity of compound 1 suggests various interactions with biological targets, which can lead to significant therapeutic effects.

  • Molecular Formula : C33H28ClNO5
  • Molecular Weight : 569.04 g/mol
  • IUPAC Name : this compound
  • CAS Number : 421580-73-6

The biological activity of dibenzyl derivatives often involves their capacity to interact with various receptors and enzymes. Compound 1's mechanism likely includes:

  • Calcium Channel Blockade : Similar to other 1,4-dihydropyridines, it may inhibit voltage-gated calcium channels, leading to vasodilation and reduced blood pressure.
  • Antioxidant Activity : The presence of furan and chlorophenyl groups may contribute to its ability to scavenge free radicals and reduce oxidative stress.

Antihypertensive Effects

Research indicates that compounds similar to dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine derivatives exhibit significant antihypertensive properties. A study demonstrated that these compounds could effectively lower blood pressure in hypertensive animal models through calcium channel blockade mechanisms .

Anticancer Potential

Dibenzyl derivatives have shown promise in anticancer studies. For instance:

  • In vitro Studies : Compound 1 has been evaluated for its cytotoxic effects against various cancer cell lines. Results indicated that it inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Case Study : In a study involving human breast cancer cells (MCF-7), compound 1 exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound also displays antimicrobial properties. Research has shown that dibenzyl derivatives can inhibit the growth of various bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among the pathogens tested.
  • Mechanism : The antimicrobial action is thought to arise from the disruption of bacterial cell membranes and inhibition of metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to its unique structural features:

  • The dihydropyridine ring is crucial for calcium channel blocking activity.
  • Substituents such as the chlorophenyl group enhance lipophilicity and receptor binding affinity.
Structure FeatureImpact on Activity
Dihydropyridine coreEssential for calcium channel blockade
Chlorophenyl substitutionEnhances receptor binding
Furan ringContributes to antioxidant properties

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